N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The compound N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 2-chlorobenzyl group. This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, where the substitution pattern critically influences bioactivity and physicochemical properties .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-29-16-8-6-14(7-9-16)17-12-30-21-20(17)25-13-26(22(21)28)11-19(27)24-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNYXJXUSVMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H18ClN3O3S
- Molecular Weight : 439.9 g/mol
- CAS Number : 1207048-39-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit certain enzymes or pathways associated with disease progression, particularly in viral infections and cancer.
Biological Activity and Pharmacological Effects
-
Antiviral Activity :
- Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, related thieno[3,2-d]pyrimidine derivatives have shown efficacy against human adenovirus (HAdV), with some analogues demonstrating low micromolar potency and high selectivity indices compared to established antiviral agents like niclosamide .
-
Antitumor Activity :
- The compound's structural features suggest potential antitumor activity. Thieno[3,2-d]pyrimidines are known for their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer cell survival and growth. Case studies have reported on the effectiveness of similar compounds in reducing tumor size in xenograft models .
- Mechanistic Studies :
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | Thieno[3,2-d]pyrimidines | 0.27 (compound 15) | >100 (compared to niclosamide) |
| Antitumor | Analogues | Varies | Not specified |
| Apoptosis Induction | Related derivatives | Not specified | Not specified |
Case Studies
-
Antiviral Efficacy :
A study focused on a series of thieno[3,2-d]pyrimidine derivatives reported that compound 15 exhibited an IC50 of 0.27 μM against HAdV with minimal cytotoxicity (CC50 = 156.8 μM), indicating its potential as a therapeutic agent for treating viral infections in immunocompromised patients . -
Antitumor Activity :
Another investigation demonstrated that thieno[3,2-d]pyrimidine derivatives could significantly reduce tumor volume in mouse models when administered at specific dosages over a defined treatment period. The study highlighted the importance of structural modifications in enhancing biological activity against various cancer cell lines.
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives
Substituent Variations on the Thienopyrimidin Core
- 7-(4-Fluorophenyl) Analog (): Structure: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide. Key Differences: The 4-fluorophenyl group replaces the 4-methoxyphenyl, reducing electron-donating effects. The acetamide side chain features a 3-methoxybenzyl group instead of 2-chlorobenzyl. Implications: Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking compared to methoxy .
- 7-Phenyl Analog (): Structure: N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide. The acetamide substituent is 2-chloro-4-methylphenyl, introducing steric bulk .
Substituent Variations on the Acetamide Side Chain
N-(3-methoxybenzyl) vs. N-(2-chlorobenzyl) ( vs. Target Compound):
- N-(4-methylphenyl) with Sulfanyl Linkage (): Structure: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide.
Table 1: Key Properties of Selected Analogues
Q & A
Q. What are the standard synthetic routes for this compound, and how is structural purity ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors under reflux conditions (e.g., using acetic acid as a solvent at 120°C for 6–8 hours) .
- Step 2 : Introduction of the 4-methoxyphenyl group at position 7 using Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system .
- Step 3 : Acetamide functionalization via nucleophilic substitution with N-(2-chlorobenzyl)amine in dichloromethane at room temperature . Purity Assurance : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR are used to confirm >95% purity and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 466.08) .
- Infrared Spectroscopy (IR) : Key stretches include C=O (1680 cm⁻¹) and N-H amide (3300 cm⁻¹) .
Q. What solubility properties are relevant for biological assays?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (stock solutions typically prepared at 10 mM). For in vitro assays, serial dilutions in PBS or cell culture media (with ≤0.1% DMSO) are recommended to avoid solvent toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key variables include:
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling achieves >80% yield compared to Pd(OAc)₂ (50–60%) .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity in amide coupling steps .
- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., <40°C for cyclization) reduces side-product formation . Monitoring : Real-time TLC (silica gel, UV visualization) tracks reaction progress .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
- Pharmacokinetic (PK) Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hepatic glucuronidation) .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assay) to confirm target engagement .
- Dosing Optimization : Adjust formulations (e.g., PEGylation) to improve half-life in rodent models .
Q. How are structure-activity relationship (SAR) studies conducted for this compound?
- Analog Synthesis : Replace substituents (e.g., 4-methoxyphenyl → 4-fluorophenyl) to evaluate electronic effects on activity .
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ determinations .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., EGFR kinase) .
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-Methoxyphenyl | 0.45 ± 0.02 | Baseline |
| 4-Fluorophenyl | 0.78 ± 0.05 | Reduced potency |
| 3-Chlorophenyl | 0.32 ± 0.01 | Enhanced activity |
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell Lines : Use adherent lines (e.g., HCT-116 colorectal, A549 lung) in 2D monolayer cultures.
- Assays :
- MTT/PrestoBlue : Measure metabolic activity after 48–72 hours of treatment .
- Apoptosis Detection : Annexin V/PI staining with flow cytometry .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control) .
Q. How can contradictory mechanistic data be resolved?
- Biochemical Assays : Direct enzyme inhibition (e.g., kinase activity via ADP-Glo™ assay) validates target specificity .
- Structural Analysis : X-ray crystallography (e.g., PDB deposition) identifies binding interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
- Gene Knockdown : siRNA silencing of putative targets (e.g., AKT1) confirms pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
